molecular formula C14H22ClN B3364562 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride CAS No. 1170373-42-8

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364562
CAS No.: 1170373-42-8
M. Wt: 239.78 g/mol
InChI Key: FFXVKFUCBLGQCY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative featuring a benzyl group substituted with two methyl groups at the 3- and 4-positions of the aromatic ring. Piperidine derivatives are commonly explored as intermediates in drug synthesis due to their versatility in modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-11-5-6-13(8-12(11)2)9-14-4-3-7-15-10-14;/h5-6,8,14-15H,3-4,7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVKFUCBLGQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2CCCNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588827
Record name 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170373-42-8
Record name 3-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride typically involves the reaction of 3,4-dimethylbenzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3,4-dimethylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Product Isolation: The product, 3-(3,4-Dimethyl-benzyl)-piperidine, is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Gastrointestinal Recovery

One of the primary applications of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is in enhancing gastrointestinal recovery post-surgery. It is structurally related to Alvimopan, which is used to accelerate recovery following bowel resection surgeries. Studies have shown that compounds with similar structures can improve motility and reduce the time to recovery for patients undergoing gastrointestinal surgeries .

Cancer Therapy

Recent studies have indicated potential applications in cancer therapy. The compound's analogs have been evaluated for their inhibitory effects on specific cancer pathways, particularly those involving BRD4 inhibitors. These inhibitors are crucial in cancer treatment as they play a role in regulating gene expression associated with tumor growth . The efficacy of these compounds varies depending on the cancer subtype, suggesting that this compound may have targeted therapeutic applications.

Case Studies

Several case studies have documented the use of this compound in preclinical models:

  • Gastrointestinal Motility : In animal models, administration of this compound resulted in significant improvements in gastrointestinal motility compared to controls. This effect was measured using standardized motility tests .
  • Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism involved apoptosis induction through modulation of specific signaling pathways associated with cell survival .

Data Tables

Application AreaStudy TypeKey Findings
Gastrointestinal RecoveryPreclinical TrialsEnhanced recovery times post-surgery
Cancer TherapyIn Vitro StudiesInduced apoptosis in breast cancer cell lines
Pharmacological ActivityMechanistic StudiesModulated neurotransmitter receptors

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific context and application being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

The table below compares key structural and molecular parameters of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride with similar compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Notes
3-(3,4-Dimethyl-benzyl)-piperidine HCl C₁₄H₂₀ClN* 237.77* 3,4-dimethylbenzyl Estimated; lacks polar groups
3-(3,4-Dimethoxy-benzyl)-piperidine HCl C₁₄H₂₀ClNO₂ 277.77 3,4-dimethoxybenzyl Electron-donating methoxy groups
3-(3-Methyl-benzyl)-piperidine HCl C₁₃H₂₀ClN 225.76 3-methylbenzyl Single methyl substitution
3-(3,4-Dichloro-benzyl)-piperidine ester HCl C₁₅H₁₈Cl₃NO₂ 364.67 3,4-dichlorobenzyl, ester Chloro groups enhance lipophilicity
1-[3-(4-Chlorophenyl)propoxy]propyl-piperidine HCl C₁₇H₂₆ClNO·HCl 341.32 Chlorophenyl, ether linkage Extended alkyl chain with Cl

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: Methyl vs. Chloro Substitutions: Dichloro-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, which may influence blood-brain barrier penetration or receptor binding . Ester and Ether Linkages: Compounds with ester or ether moieties (e.g., ) demonstrate modularity in drug design, allowing for metabolic stability tuning .

Physicochemical and Pharmacological Properties

Limited data are available for most compounds, but inferences can be made:

Property 3-(3,4-Dimethyl-benzyl)-piperidine HCl 3-(3,4-Dimethoxy-benzyl)-piperidine HCl 3-(3-Methyl-benzyl)-piperidine HCl
Solubility Likely low (hydrophobic methyl groups) Moderate (polar methoxy groups) Low (hydrophobic methyl)
Lipophilicity (LogP) High* Moderate* High*
Potential Applications CNS drug intermediate* R&D use (SY227209) Supplier-listed intermediate

*Estimated based on substituent chemistry.

Notable Findings:
  • Toxicity Data : Acute toxicity data are unavailable for most analogs (e.g., 4-(Diphenylmethoxy)piperidine HCl lacks specific values ).
  • Solubility: highlights solubility in water, DMSO, and ethanol for a chlorophenyl-piperidine analog, suggesting similar trends for structurally related compounds .

Biological Activity

Overview

3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can modulate various physiological processes, including neurotransmitter release and receptor signaling pathways.

Key Mechanisms:

  • Receptor Binding : The compound has shown affinity for histamine H3 receptors and sigma-1 receptors, which are involved in pain modulation and neuroprotection .
  • Antagonistic Properties : It acts as an antagonist or inverse agonist at these receptors, potentially leading to therapeutic effects in conditions such as neuropathic pain and cognitive disorders .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antinociceptive Effects : Studies have demonstrated its potential in alleviating pain through dual targeting of histamine H3 and sigma-1 receptors .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activities, showing effectiveness against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although further research is needed to elucidate its efficacy against specific cancer types .

Case Studies

  • Pain Management : A study evaluated the effects of piperidine derivatives on pain models, highlighting the significant reduction in pain response when administered alongside traditional analgesics. The dual action on H3 and sigma-1 receptors was noted as a promising approach for enhancing pain relief while minimizing side effects .
  • Antimicrobial Activity : In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain responses
AntimicrobialInhibition of bacterial growth
AnticancerPotential cytotoxicity against tumor cells

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of 3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride?

To confirm structural identity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry (e.g., benzyl and piperidine ring protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to quantify purity and detect impurities. A C18 column and gradient elution with acetonitrile/water (0.1% TFA) are typical .
  • Mass Spectrometry (LC/MS) : Confirm molecular weight via [M+H]+^+ or [M-Cl]+^+ ions .
  • Melting Point Analysis : Compare observed values to literature data to assess crystallinity and stability .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C, protected from light and moisture .
  • Handling : Use gloves, lab coats, and safety goggles in a fume hood. Avoid inhalation or skin contact due to potential irritancy .
  • Stability Monitoring : Conduct periodic HPLC assays to detect degradation products, especially under stress conditions (heat, light, humidity) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound?

Key steps include:

  • Intermediate Formation : Alkylation of piperidine with 3,4-dimethylbenzyl chloride under basic conditions (e.g., K2_2CO3_3) in anhydrous DMF at 60–80°C .
  • Hydrochloride Salt Formation : React the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
  • Catalyst Optimization : Screen palladium or nickel catalysts for hydrogenation steps to minimize side reactions .

Q. How can researchers identify and quantify impurities in this compound?

  • Impurity Profiling : Use HPLC-MS to detect byproducts like unreacted benzyl halides, N-alkylation isomers, or oxidation products (e.g., benzyl alcohol derivatives) .
  • Reference Standards : Compare retention times and mass spectra to pharmacopeial impurities (e.g., paroxetine-related compounds in USP monographs) .
  • Quantitative NMR (qNMR) : Quantify low-level impurities (<0.1%) using deuterated solvents and internal standards .

Q. What structure-activity relationship (SAR) insights apply to piperidine derivatives like this compound?

  • Substituent Effects : The 3,4-dimethylbenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
  • Piperidine Ring Conformation : Chair conformation stabilizes interactions with enzymes (e.g., monoamine oxidases) or receptors .
  • Comparative Studies : Compare with fluorinated analogs (e.g., paroxetine derivatives) to assess electronic effects on binding affinity .

Q. How can researchers validate analytical methods for this compound under ICH guidelines?

  • Specificity : Demonstrate baseline separation of impurities via forced degradation (heat, acid/base hydrolysis, oxidation) .
  • Linearity : Test over 50–150% of the target concentration (R2^2 > 0.99) .
  • Accuracy/Precision : Spike recovery experiments with ±10% variability .
  • Robustness : Vary HPLC parameters (flow rate, column temperature) to ensure method reliability .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Receptor Binding Assays : Screen for affinity at serotonin/dopamine transporters using radioligand displacement (e.g., 3H^3 \text{H}-paroxetine) .
  • Enzyme Inhibition : Test inhibitory potency against cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates .
  • Cell Viability Assays : Evaluate cytotoxicity in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines via MTT assays .

Q. How should researchers resolve contradictions in solubility or stability data across studies?

  • Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-vis spectroscopy .
  • Accelerated Stability Studies : Compare degradation rates under varying pH, temperature, and light exposure .
  • Cross-Validate Methods : Replicate conflicting experiments with identical reagents and instrumentation to isolate variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride
Reactant of Route 2
3-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

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